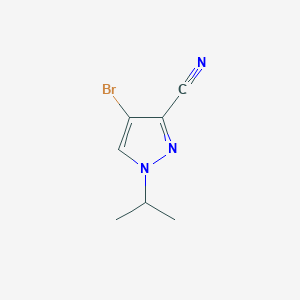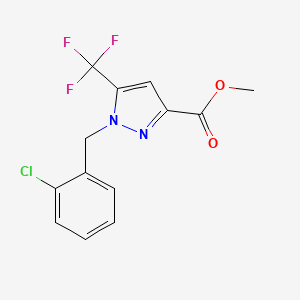![molecular formula C12H19ClFN5 B12226655 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12226655.png)
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring structure, which is known for its versatility in medicinal chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multiple steps. One common approach is to start with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.
Preparation of 1-ethyl-1H-pyrazol-5-ylamine: This can be achieved by reacting ethyl hydrazine with an appropriate diketone under acidic conditions.
Preparation of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: This involves the fluorination of a suitable pyrazole precursor, followed by formylation.
Coupling Reaction: The final step involves the coupling of the two pyrazole derivatives using a suitable coupling agent, such as a reductive amination process, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding pyrazole N-oxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is not fully understood but is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase 4 inhibitors.
1-Ethyl-1H-pyrazol-5-amine: A related pyrazole derivative with different functional groups.
Uniqueness
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of both ethyl and fluoro groups on the pyrazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-4-18-10(5-6-15-18)7-14-8-11-9(2)16-17(3)12(11)13;/h5-6,14H,4,7-8H2,1-3H3;1H |
InChI Key |
VQZMLYFJGCSVSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=C(N(N=C2C)C)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B12226574.png)
![2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B12226584.png)
![N-(3,4-dimethylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide](/img/structure/B12226587.png)
![N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12226605.png)


![2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12226619.png)
![1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-fluoropyrrolidine-3-carboxamide](/img/structure/B12226628.png)
![4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12226629.png)
![10-(5-Chloro-2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12226630.png)
![1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12226632.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclobutanamine](/img/structure/B12226642.png)
![2-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine](/img/structure/B12226647.png)
